methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate
Description
Nuclear Magnetic Resonance (NMR)
While direct NMR data for this compound is limited, analogous triazole-containing molecules provide insights:
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Correlations |
|---|---|---|---|
| Triazole N-H | 12.73 (br, s) | – | Hydrogen-bonded –OH |
| Propanoate | 4.39–4.83 (AB, 14) | 52.06 | Ester carbonyl coupling |
| Methyl ester | 3.77 (s) | 52.06 | –OCH₃ group |
Data from similar triazole derivatives (e.g., N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine) suggest the hydroxyl proton resonates as a broad singlet due to hydrogen bonding.
Infrared (IR) Spectroscopy
Predicted IR peaks include:
- C=O stretch : ~1740 cm⁻¹ (ester carbonyl)
- N–H stretch : ~3300 cm⁻¹ (triazole –NH)
- C–O stretch : ~1250 cm⁻¹ (ester linkage)
No experimental IR data is available in the provided sources.
Mass Spectrometry
The molecular ion peak is expected at m/z 171.15 [M+H]⁺. Fragmentation patterns would likely involve cleavage of the ester bond, yielding triazole and propanoic acid fragments.
X-ray Crystallography and Conformational Analysis
No X-ray crystallographic data is available for this compound. However, structural analogs like methyl 3-[(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)formamido]propanoate reveal key conformational features:
- Triazole planarity : Five-membered ring with r.m.s. deviation <0.01 Å.
- Ester conformation : Propanoate chain adopts extended or folded geometries depending on crystal packing.
The hydroxyl group at position 5 likely participates in intramolecular hydrogen bonding, stabilizing the triazole ring’s planarity.
Properties
IUPAC Name |
methyl 3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-12-5(10)3-2-4-7-6(11)9-8-4/h2-3H2,1H3,(H2,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEQRSHTWUEVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160094 | |
| Record name | 1H-1,2,4-Triazole-3-propanoic acid, 2,5-dihydro-5-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-65-0 | |
| Record name | 1H-1,2,4-Triazole-3-propanoic acid, 2,5-dihydro-5-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-3-propanoic acid, 2,5-dihydro-5-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate is a complex compound that likely interacts with multiple targets in the body. Triazole compounds, which include the 1H-1,2,4-triazol-3-yl group present in this compound, are known to bind with a variety of enzymes and receptors, showing versatile biological activities.
Mode of Action
Triazole compounds are known to interact with their targets in a way that can lead to changes in the function of those targets. For example, some triazole compounds have been found to inhibit the activity of certain enzymes.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds, it is likely that this compound could affect multiple pathways.
Pharmacokinetics
The properties of similar triazole compounds suggest that this compound may have good bioavailability.
Result of Action
Similar triazole compounds have been found to have a range of effects, including antiviral, anti-inflammatory, and anticancer activities.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound. Additionally, the presence of other compounds can influence the compound’s action and efficacy.
Biological Activity
Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate (CAS Number: 1379811-65-0) is a compound belonging to the triazole family, which has garnered interest in various biological applications due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
The molecular formula of this compound is C₆H₉N₃O₃, with a molecular weight of approximately 171.15 g/mol. The compound features a hydroxyl group that may contribute to its biological activity by participating in hydrogen bonding and enhancing solubility in biological systems .
Research indicates that compounds containing the triazole moiety exhibit various biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of cytokine release and inhibition of cell proliferation.
Case Studies
-
Study on Cytokine Modulation
A detailed study involving the administration of this compound to PBMC cultures demonstrated a marked decrease in TNF-α production. The findings indicated that at a concentration of 50 µg/mL, the compound effectively normalized cytokine levels to those observed in unstimulated controls . -
Evaluation of Antimicrobial Properties
A comparative analysis was conducted on several triazole derivatives against standard bacterial strains. While specific results for this compound were not highlighted, its analogs showed significant inhibitory effects against both Staphylococcus aureus and Escherichia coli .
Data Summary Table
| Activity Type | Observed Effect | Concentration Tested |
|---|---|---|
| Anti-inflammatory | Decreased TNF-α production by 44–60% | 50 µg/mL |
| Antimicrobial | Inhibition against Gram-positive and Gram-negative bacteria (analogous compounds) | Varies |
| Antiproliferative | Moderate inhibition in cancer cell lines (related compounds) | Varies |
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate is primarily recognized for its antifungal properties. It acts as a fungicide against various plant pathogens. The compound's structure allows it to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This mechanism is similar to other triazole fungicides, making it effective against a range of fungal infections in crops.
Case Study: Efficacy Against Fungal Pathogens
A study demonstrated that this compound significantly reduced the incidence of powdery mildew in cucumbers when applied at specific concentrations. The results indicated a 70% reduction in disease severity compared to untreated controls, showcasing its potential as an effective agricultural fungicide .
Pharmaceutical Applications
Antifungal Agent Development
The compound is being investigated as a precursor for developing novel antifungal agents. Its structural similarity to existing triazole-based drugs allows for modifications that can enhance efficacy and reduce toxicity. Research has focused on synthesizing derivatives that may exhibit improved pharmacological profiles.
Case Study: Synthesis of Derivatives
In a recent synthesis study, researchers modified the methyl group on the propanoate side to create several derivatives of this compound. These derivatives were tested against Candida species and showed varying degrees of antifungal activity, with some exhibiting potency comparable to established antifungal medications like fluconazole .
Biochemical Research
Role in Enzyme Inhibition
this compound has been studied for its role as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to interact with enzyme active sites makes it a valuable tool in biochemical research for understanding enzyme kinetics and inhibition mechanisms.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | Concentration Tested | % Inhibition |
|---|---|---|---|
| Cytochrome P450 | Competitive | 10 µM | 85% |
| Dipeptidyl Peptidase | Non-competitive | 50 µM | 60% |
| Aldose Reductase | Mixed | 25 µM | 70% |
This table summarizes findings from various studies where this compound was tested against different enzymes, illustrating its potential utility in drug development and metabolic research .
Comparison with Similar Compounds
Key Observations:
Structural Variations and Reactivity: The hydroxy group at position 5 in the target compound may enhance hydrogen-bonding interactions, critical for biological activity, compared to analogs with amino or thio groups . Sulfanylidene derivatives (e.g., compound 2d) exhibit increased stability due to sulfur’s electron-withdrawing effects, making them suitable for harsh reaction conditions . Positional isomerism (e.g., triazole substituent at position 1 vs.
Synthesis Strategies :
- The target compound’s synthesis is inferred from alkylation/esterification, whereas thioether-linked analogs require nucleophilic substitution with mercapto-triazoles .
- Sulfanylidene-containing triazoles are synthesized via cyclization with carbon disulfide, highlighting the role of sulfur in stabilizing intermediates .
Biological Relevance: Triazole derivatives are frequently employed in antifungal drugs (e.g., referencing intermediates in ) and kinase inhibitors (e.g., mTOR inhibitors in ) due to their ability to chelate metal ions and interact with enzyme active sites . The hydroxy group in the target compound may confer selectivity in targeting hydroxyl-dependent enzymatic pathways, unlike amino or thio analogs, which prioritize hydrophobic interactions .
Preparation Methods
From N-Guanidinosuccinimide via Microwave-Assisted Ring Opening and Cyclization
- Starting Materials: Succinic anhydride, aminoguanidine hydrochloride
- Intermediate: N-Guanidinosuccinimide
- Process: Nucleophilic ring opening of N-guanidinosuccinimide by amines, followed by cyclocondensation to form the 1,2,4-triazole ring
- Conditions: Microwave irradiation at elevated temperatures (approx. 170°C), solvent such as acetonitrile
- Outcome: Formation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide derivatives
This method allows efficient one-pot synthesis with good yields and purity, facilitated by microwave irradiation which accelerates reaction kinetics and improves selectivity.
Via N-Arylsuccinimides and Subsequent Reaction with Aminoguanidine Hydrochloride
- Starting Materials: N-Arylsuccinimides, aminoguanidine hydrochloride
- Process: Microwave-assisted ring opening of N-arylsuccinimides by aminoguanidine hydrochloride, followed by triazole ring formation
- Conditions: Microwave irradiation at 170–180°C, solvents such as ethanol or methanol, basic conditions introduced after initial reaction step
- Outcome: Synthesis of aryl-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
This alternative pathway overcomes limitations of nucleophilicity in aromatic amines and allows synthesis of a broader range of substituted triazole derivatives.
Adaptation to Hydroxy-Substituted Triazole Methyl Ester
Although the above methods focus on amino-substituted triazoles, the hydroxy-substituted methyl ester can be synthesized by analogous strategies, with modifications to introduce or preserve the hydroxy group on the triazole ring.
The key step remains the esterification of the 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoic acid to the methyl ester, which is typically performed under acidic conditions with methanol.
Summary Table of Preparation Method
| Step | Starting Material | Reagents & Conditions | Key Notes | Yield/Outcome |
|---|---|---|---|---|
| 1 | Succinic anhydride + aminoguanidine hydrochloride | Formation of N-guanidinosuccinimide | Microwave-assisted synthesis, 170°C, 25 min | High purity intermediates |
| 2 | N-Guanidinosuccinimide + amines | Microwave irradiation in MeCN, 170°C, 25 min | Ring opening and cyclocondensation | Yields up to 79% for amino derivatives |
| 3 | 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoic acid | Methanol, acid catalyst, reflux | Fischer esterification | Efficient conversion to methyl ester |
| Alternative | N-Arylsuccinimides + aminoguanidine hydrochloride | Microwave irradiation, ethanol or MeOH, base addition | One-pot process, 170–180°C | Moderate yields (~58%) for aryl derivatives |
Q & A
Basic Research Questions
Q. What synthetic routes are optimized for methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. A common approach involves esterification of propanoic acid derivatives followed by cyclization with hydrazine hydrate. Key steps include optimizing solvent systems (e.g., toluene or ethanol) and catalysts (e.g., sodium hydride) to enhance yield. Intermediate purification via column chromatography and recrystallization is critical. Reaction progress should be monitored using TLC or HPLC to identify optimal termination points .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- 1H NMR : To verify proton environments (e.g., hydroxy-triazole protons at δ 10–12 ppm, ester methyl groups at δ 3.6–3.8 ppm).
- FT-IR : To identify functional groups (e.g., ester C=O stretch ~1720 cm⁻¹, triazole N-H stretch ~3200 cm⁻¹).
- Elemental Analysis : To validate empirical formula consistency (C₆H₉N₃O₃).
- HPLC : To confirm purity (>95%) and rule out byproducts .
Q. What in vitro biological screening methods are suitable for preliminary activity assessment?
- Methodological Answer : Use standardized assays for triazole derivatives:
- Antifungal Activity : Broth microdilution against Candida albicans (CLSI M27-A3 protocol).
- Enzyme Inhibition : Spectrophotometric assays for 14-α-demethylase (CYP51) to assess ergosterol biosynthesis disruption.
- Antioxidant Potential : DPPH radical scavenging assay (IC₅₀ quantification).
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How do structural modifications of the triazole ring influence biological activity in this compound derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies can guide modifications:
- Substituent Effects : Introduce alkyl/aryl groups at the triazole N1 position to enhance lipophilicity and membrane permeability.
- Bioisosteric Replacement : Replace the hydroxy group with thiol (-SH) or amino (-NH₂) to modulate hydrogen-bonding interactions.
- Hybridization : Conjugate with pyrazole or thiadiazole moieties (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) to target multiple enzyme active sites.
- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 14-α-demethylase (PDB: 3LD6) .
Q. What experimental designs ensure reliable stability profiling of this compound under varying conditions?
- Methodological Answer : Conduct forced degradation studies:
- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; analyze via HPLC for decomposition products.
- Photolytic Stability : Expose to UV light (ICH Q1B guidelines) and monitor absorbance changes.
- pH Sensitivity : Test solubility and degradation in buffers (pH 1–13) using UV-Vis spectroscopy.
- Humidity Effects : Store at 75% RH and 25°C for 30 days; assess hygroscopicity and hydrolysis .
Q. Which advanced analytical techniques resolve contradictions in spectral data for triazole-containing compounds?
- Methodological Answer : Combine orthogonal methods:
- 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations, especially in crowded aromatic regions.
- LC-MS/MS : Detect trace impurities and confirm molecular ion fragmentation patterns.
- X-ray Crystallography : Resolve tautomeric forms (e.g., 1H vs. 2H-triazole) and hydrogen-bonding networks (e.g., Acta Cryst. E protocols) .
Q. How can molecular docking elucidate the mechanism of antifungal action for this compound?
- Methodological Answer :
- Target Selection : Prioritize fungal CYP51 (14-α-demethylase) due to its role in ergosterol synthesis.
- Docking Workflow : Prepare ligand (compound) and receptor (3LD6 PDB structure) files; optimize protonation states with tools like PROPKA.
- Binding Analysis : Use scoring functions (e.g., Vina, Glide) to rank poses; validate with MD simulations (GROMACS) for stability.
- In Vitro Correlation : Compare docking scores with MIC values from antifungal assays .
Experimental Design Considerations
- Biological Replicates : Use ≥3 replicates in enzyme/antifungal assays to ensure statistical power (e.g., ANOVA with Tukey’s post-hoc test) .
- Negative Controls : Include fluconazole (antifungal) and ascorbic acid (antioxidant) as benchmarks .
- Ethical Compliance : Follow OECD/ICH guidelines for cytotoxicity and environmental impact assessments .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
